molecular formula C13H9NO5 B14542714 Phenyl 2-hydroxy-4-nitrobenzoate CAS No. 62350-74-7

Phenyl 2-hydroxy-4-nitrobenzoate

Cat. No.: B14542714
CAS No.: 62350-74-7
M. Wt: 259.21 g/mol
InChI Key: RDFBZBTVNPYEEA-UHFFFAOYSA-N
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Description

Phenyl 2-hydroxy-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group attached to a benzoate moiety, which is further substituted with a hydroxyl group at the 2-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-hydroxy-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of phenol followed by esterification. The nitration of phenol typically involves the reaction of phenol with nitric acid in the presence of sulfuric acid, resulting in the formation of 4-nitrophenol. This intermediate is then esterified with 2-hydroxybenzoic acid (salicylic acid) in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The nitration and esterification reactions are optimized to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-hydroxy-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 2-hydroxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of Phenyl 2-hydroxy-4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Phenyl 2-hydroxy-4-nitrobenzoate can be compared with other similar compounds such as:

This compound is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenyl 2-hydroxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-8-9(14(17)18)6-7-11(12)13(16)19-10-4-2-1-3-5-10/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFBZBTVNPYEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40809418
Record name Phenyl 2-hydroxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40809418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62350-74-7
Record name Phenyl 2-hydroxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40809418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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